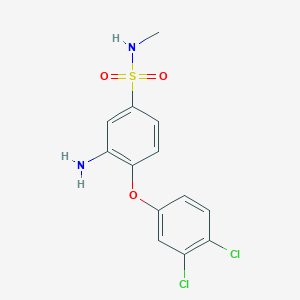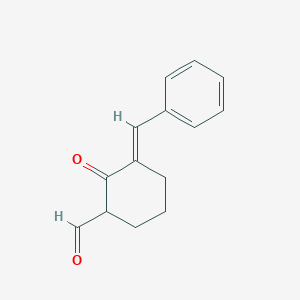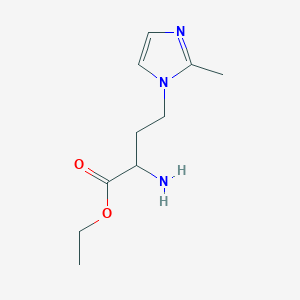
2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentanoic acid is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with chlorine atoms and an amino group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentanoic acid typically involves the regioselective amination of 3,6-dichloropyridazine. One efficient method includes microwave-assisted reactions, which enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The process ensures high purity and yield, making it suitable for various applications in research and industry.
化学反応の分析
Types of Reactions
2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of various chemicals and materials.
作用機序
The mechanism of action of 2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
類似化合物との比較
Similar Compounds
- 2-{2-[(3,6-Dichloropyridazin-4-yl)amino]ethyl}benzoic acid
- 2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanoic acid
Uniqueness
Compared to similar compounds, 2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentanoic acid is unique due to its specific substitution pattern and the presence of the methylpentanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications .
特性
分子式 |
C10H13Cl2N3O2 |
|---|---|
分子量 |
278.13 g/mol |
IUPAC名 |
2-[(3,6-dichloropyridazin-4-yl)amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C10H13Cl2N3O2/c1-3-5(2)8(10(16)17)13-6-4-7(11)14-15-9(6)12/h4-5,8H,3H2,1-2H3,(H,13,14)(H,16,17) |
InChIキー |
ZEBFGHNQHWJDIY-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C(=O)O)NC1=CC(=NN=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,7-Di(1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13640440.png)



![N'-[9-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13640460.png)
![(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoic acid](/img/structure/B13640463.png)

![5-acetamido-2-[(5-bromo-4-chloro-1H-indol-2-yl)oxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B13640468.png)
![(3R)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13640475.png)

![[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluoro-29H,31H-phthalocyaninato(2-)-|EN29,|EN30,|EN31,|EN32]nickel](/img/structure/B13640496.png)
